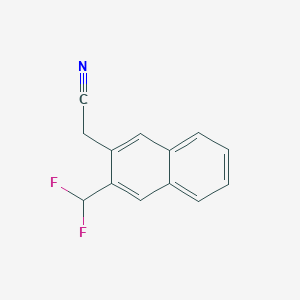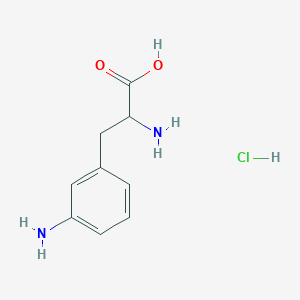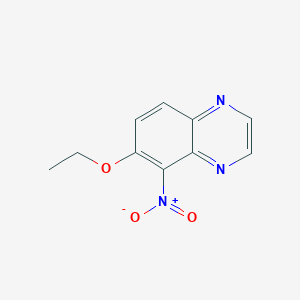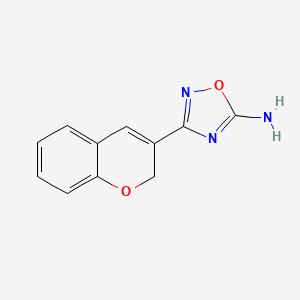
(R)-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate typically involves the reaction of L-proline with chloroacetyl chloride. This reaction results in the formation of an N-acylated product, which is then converted into the desired compound through further chemical transformations . The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to increase efficiency and yield . The use of automated reactors and continuous flow systems can also enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrrolidine derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.
Scientific Research Applications
®-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, particularly in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type-II diabetes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies to understand the structure-activity relationship (SAR) of pyrrolidine derivatives and their biological profiles.
Mechanism of Action
The mechanism of action of ®-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a precursor to DPP-IV inhibitors, it plays a role in inhibiting the enzyme dipeptidyl peptidase IV, which is involved in glucose metabolism . This inhibition helps in extending the half-life of incretin hormones, thereby enhancing insulin secretion and improving glucose tolerance.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups on the pyrrolidine ring.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
®-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate is unique due to its specific chloroacetyl group, which imparts distinct reactivity and biological activity. Its stereochemistry also plays a crucial role in its interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
96163-73-4 |
|---|---|
Molecular Formula |
C9H14ClNO3 |
Molecular Weight |
219.66 g/mol |
IUPAC Name |
ethyl (2R)-1-(2-chloroacetyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H14ClNO3/c1-2-14-9(13)7-4-3-5-11(7)8(12)6-10/h7H,2-6H2,1H3/t7-/m1/s1 |
InChI Key |
HQCANMGWAQTZNU-SSDOTTSWSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCN1C(=O)CCl |
Canonical SMILES |
CCOC(=O)C1CCCN1C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione](/img/structure/B11886780.png)




